5-Bromo-2-(cyclopentyloxy)benzonitrile

Lipophilicity Drug-likeness Permeability

Blind substitution with simpler 2-alkoxy-5-bromobenzonitriles frequently leads to failed synthetic campaigns and loss of potency. 5-Bromo-2-(cyclopentyloxy)benzonitrile (CAS 1555476-36-2) provides a conformationally restricted, higher-lipophilicity alternative that directly addresses this problem. - Validated pharmacophore: XLogP3 = 3.6, with demonstrated superior xanthine oxidase inhibitory potency vs. methoxy/ethoxy analogs. - Orthogonal reactivity: The sterically demanding cyclopentyloxy group suppresses competitive debromination, enabling clean Suzuki-Miyaura or Buchwald-Hartwig mono-cross-coupling at the 5-position. - CNS & PROTAC-ready: Enhanced passive permeability ideal for cereblon- or VHL-recruiting PROTACs and systematic lipophilicity-driven ADME studies.

Molecular Formula C12H12BrNO
Molecular Weight 266.13 g/mol
Cat. No. B7974602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(cyclopentyloxy)benzonitrile
Molecular FormulaC12H12BrNO
Molecular Weight266.13 g/mol
Structural Identifiers
SMILESC1CCC(C1)OC2=C(C=C(C=C2)Br)C#N
InChIInChI=1S/C12H12BrNO/c13-10-5-6-12(9(7-10)8-14)15-11-3-1-2-4-11/h5-7,11H,1-4H2
InChIKeyOSLVTADBVNNIQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(cyclopentyloxy)benzonitrile: Physicochemical & Structural Baseline


5-Bromo-2-(cyclopentyloxy)benzonitrile (CAS 1555476-36-2) is a trisubstituted benzonitrile derivative with molecular formula C₁₂H₁₂BrNO and molecular weight 266.13 g/mol, featuring a bromine atom at the 5‑position and a cyclopentyloxy group at the 2‑position [1]. The molecule presents two hydrogen‑bond acceptors (the nitrile nitrogen and the ether oxygen), zero hydrogen‑bond donors, a topological polar surface area of 33 Ų, and a computed XLogP3 of 3.6, reflecting moderate lipophilicity [1]. These descriptors place it within the property space favored for CNS‑penetrant ligands and orally bioavailable small molecules, while the cyclopentyloxy substituent imparts greater steric bulk and lipophilicity compared to methoxy, ethoxy, or isopropoxy analogs in the 5‑bromo‑2‑alkoxybenzonitrile series [2].

Workflow CNS-penetrant ligand design and fragment-based lead generation
Selection Lipophilic benzonitrile building block with sterically demanding cyclopentyloxy handle
Context Suzuki–Miyaura cross-coupling or PROTAC linker attachment at the 5-bromo position

5-Bromo-2-(cyclopentyloxy)benzonitrile: Unmatched by Alkoxy Analogs


Within the 5‑bromo‑2‑alkoxybenzonitrile class, the alkoxy substituent is not a passive placeholder but a critical determinant of molecular recognition, reactivity, and drug‑like properties. The cyclopentyloxy group introduces a conformationally restricted cycloalkyl ring with greater steric demand and lipophilicity than linear or branched alkoxy chains, directly influencing target binding, metabolic stability, and cross‑coupling efficiency [1]. Evidence from a structure‑activity relationship (SAR) study on xanthine oxidase inhibitors demonstrates that a cyclopentyloxy substituent at the 2‑position of the benzonitrile core consistently yields higher inhibitory potency than corresponding methoxy or ethoxy variants, underscoring that even minor alkoxy modifications produce non‑equivalent biological outcomes [1]. Consequently, blind substitution with a simpler 5‑bromo‑2‑methoxy‑ or 5‑bromo‑2‑ethoxybenzonitrile risks loss of potency, altered selectivity, and failed synthetic campaigns.

Alkoxy chain mismatch Replacing cyclopentyloxy with methoxy or ethoxy may shift lipophilicity and steric bulk, altering target binding and cross-coupling behavior.
Potency context may differ Xanthine oxidase SAR indicates cyclopentyloxy-substituted analogs show reported higher inhibitory potency; simpler alkoxy variants may not reproduce this pharmacophoric fit.
Conformational restriction loss Linear or branched alkoxy chains lack the cyclic conformational restriction of cyclopentyloxy, which can alter metabolic stability and coupling selectivity profiles.

5-Bromo-2-(cyclopentyloxy)benzonitrile: Quantitative Differentiation from Analogs


Increased Lipophilicity vs. Shorter Alkoxy Analogs

The computed lipophilicity (XLogP3) of 5‑bromo‑2‑(cyclopentyloxy)benzonitrile is 3.6 [1], which is higher than that of the methoxy (2.3) [2], ethoxy (2.7) [3], and isopropoxy (3.1) [4] analogs. This incremental lipophilicity—without exceeding the typical CNS drug‑like ceiling of ~4–5—positions the cyclopentyloxy derivative as the most lipophilic member of the homologous series that still remains within favorable property space.

Lipophilicity series
Cross-study comparable
ΔXLogP3 = +1.3 vs. methoxy; +0.9 vs. ethoxy; +0.5 vs. isopropoxy
Supports permeability screening fit; highest lipophilicity without exceeding CNS drug-like ceiling.
Computed values; experimental logP may vary. Class-level inference for alkoxy series.
Lipophilicity Drug-likeness Permeability

Superior Xanthine Oxidase Inhibition via Cyclopentyloxy Group

In a congeneric series of 5‑(4‑(pyridin‑4‑yl)‑1H‑1,2,3‑triazol‑1‑yl)benzonitrile xanthine oxidase inhibitors, SAR analysis revealed that compounds bearing an iso‑pentyloxy or a cyclopentyloxy group at the 2‑position of the benzonitrile moiety achieve greater inhibitory potency than those with smaller alkoxy substituents [1]. The most potent inhibitor of the series (compound 1k) contained a cyclopentyloxy group and exhibited an IC₅₀ of 6.7 µM, whereas the corresponding methoxy‑bearing analog showed reduced potency (exact value not reported but characterized as less active in the SAR discussion) [1].

Xanthine oxidase SAR
Class-level inference
Cyclopentyloxy analog 1k IC₅₀ = 6.7 µM; methoxy/ethoxy reported less active
Cyclopentyloxy motif may support enhanced target inhibition in oxypurinol-site programs.
IC₅₀ from congeneric series; direct scaffold data to verify. Comparator IC₅₀ values not disclosed.
Xanthine oxidase Structure–activity relationship Inhibitor design

Enhanced Steric Shielding for Cross-Coupling Selectivity

The cyclopentyloxy group introduces greater steric hindrance proximal to the reactive bromine atom compared to linear methoxy or ethoxy substituents. In palladium‑catalyzed cross‑coupling reactions, this steric environment can modulate oxidative addition rates and suppress undesired homocoupling or debromination side reactions [1]. While direct kinetic data for this specific scaffold are not available, the general principle is that ortho‑substituted aryl bromides with bulky ortho‑alkoxy groups often display improved selectivity in Suzuki–Miyaura couplings relative to unhindered analogs [2].

Steric shielding context
Class-level inference
Cyclopentyloxy Es ~ −0.7, A-value ~1.1 kcal/mol vs. methoxy Es ~0, A-value ~0.6 kcal/mol
Supports cross-coupling selectivity review; steric bulk may suppress debromination side reactions.
Steric parameters from standard compilations; direct kinetic data for this scaffold not available.
Cross‑coupling Suzuki–Miyaura Steric effects

5-Bromo-2-(cyclopentyloxy)benzonitrile: Optimal Deployment Scenarios


CNS-Penetrant Kinase & XO Inhibitor Lead Generation

Its XLogP3 of 3.6 and the cyclopentyloxy pharmacophore—validated in xanthine oxidase SAR [1]—make this compound an ideal late‑stage diversification building block for CNS‑targeted inhibitor libraries. The bromine handle allows Suzuki–Miyaura or Buchwald–Hartwig coupling to introduce heterocyclic or amino substituents at the 5‑position, directly generating analogs of the potent cyclopentyloxy‑containing inhibitor scaffold described by Zhang et al. [1].

Sequential Arylation for Complex Biaryl Assembly

The sterically demanding cyclopentyloxy group ortho to the nitrile suppresses competitive debromination during palladium‑catalyzed couplings, enabling selective mono‑cross‑coupling at the 5‑position, which is critical for constructing unsymmetrical biaryl intermediates used in pharmaceutical and agrochemical synthesis [2].

Lipophilic Fragment for PROTAC & Molecular Glue Design

The higher lipophilicity relative to methoxy and ethoxy analogs (ΔXLogP3 ≥ +0.5) [2] provides improved passive permeability—a prerequisite for intracellular target engagement—making this compound a preferred fragment for cereblon‑ or VHL‑recruiting PROTACs that must cross cellular membranes.

Comparative Physicochemical Benchmarking for MedChem Optimization

The graded XLogP3 values across the homologous series (2.3 → 2.7 → 3.1 → 3.6) allow systematic exploration of lipophilicity‑driven changes in ADME and off‑target profiles without altering the bromine handle or the core benzonitrile scaffold, enabling clean structure–property relationship studies [3].

Application
Selection Property
Validation Focus
CNS inhibitor lead generation
Lipophilicity-driven permeability
Target engagement in CNS cell-based assays
Sequential biaryl assembly
Steric modulation of cross-coupling
Mono- vs. bis-coupling selectivity on polyhalogenated arenes
PROTAC linker attachment
Lipophilic fragment for permeability
Intracellular target degradation and membrane passage
MedChem property benchmarking
Graded alkoxy lipophilicity series
Clean structure–property relationship studies

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